molecular formula C11H11ClFNO3 B11937197 3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride

Cat. No.: B11937197
M. Wt: 259.66 g/mol
InChI Key: DMAWKEXYKIZCQD-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and a hydroxyl group attached to the chromen-2-one core structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride typically involves multiple steps, starting with the preparation of the chromen-2-one core. The process may include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoethyl)indole: A compound with a similar aminoethyl group but different core structure.

    8-fluoro-7-hydroxycoumarin: A compound with a similar chromen-2-one core but lacking the aminoethyl group.

    7-hydroxy-4-methylcoumarin: A compound with a similar hydroxyl group but different substituents.

Uniqueness

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride is unique due to the combination of its aminoethyl group, fluorine atom, and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11ClFNO3

Molecular Weight

259.66 g/mol

IUPAC Name

3-(2-aminoethyl)-8-fluoro-7-hydroxychromen-2-one;hydrochloride

InChI

InChI=1S/C11H10FNO3.ClH/c12-9-8(14)2-1-6-5-7(3-4-13)11(15)16-10(6)9;/h1-2,5,14H,3-4,13H2;1H

InChI Key

DMAWKEXYKIZCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=O)O2)CCN)F)O.Cl

Origin of Product

United States

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